tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate
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Overview
Description
tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate: is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a tert-butyl ester group, a cyano group, and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate typically involves the reaction of 6-chloropyridine-2-carbaldehyde with tert-butyl cyanoacetate in the presence of a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Substitution Reactions: Products with substituted nucleophiles on the pyridine ring.
Hydrolysis: Carboxylic acids.
Reduction: Amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The chloropyridine moiety can enhance binding affinity to certain targets, making the compound effective in modulating biological pathways.
Comparison with Similar Compounds
- tert-Butyl (6-chloropyridin-2-yl)carbamate
- tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate
Comparison: tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to similar compounds. The cyano group can participate in a wider range of chemical reactions, making this compound versatile for various applications .
Properties
IUPAC Name |
tert-butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)8(7-14)9-5-4-6-10(13)15-9/h4-6,8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYHFDDVUXQKKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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